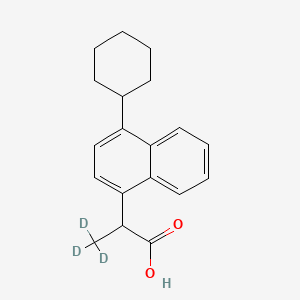

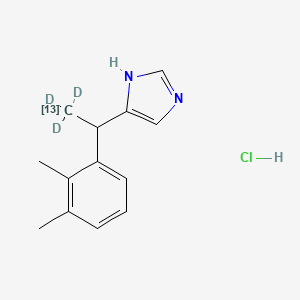

Medetomidine-13C,d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Medetomidine-13C,d3 Hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . It is selective for α2-adrenergic receptors (α2-ARs; Ki = 1.08 nM) over α1-ARs (Ki = 1,750 nM) . It is intended for use as an internal standard for the quantification of medetomidine .

Synthesis Analysis

A novel and facile method for the synthesis of medetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Molecular Structure Analysis

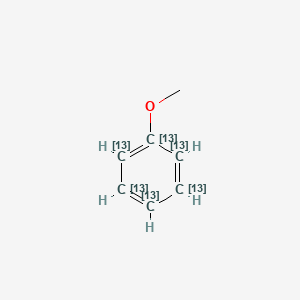

The molecular formula of Medetomidine-13C,d3 Hydrochloride is C12[13C]H13D3N2 • HCl . The molecular weight is 240.75 .Chemical Reactions Analysis

Medetomidine-13C,d3 Hydrochloride is intended for use as an internal standard for the quantification of medetomidine by GC- or LC-MS .Physical And Chemical Properties Analysis

Medetomidine-13C,d3 Hydrochloride is a solid . It is slightly soluble in methanol .科学的研究の応用

Medetomidine-13C,d3 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Analytical Chemistry Internal Standard for Quantification: Medetomidine-13C,d3 Hydrochloride serves as an internal standard for the quantification of medetomidine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate and reliable data analysis in research involving α2-adrenergic receptors .

Clinical Research Therapeutic Drug Monitoring: In clinical research, this compound is used for therapeutic drug monitoring (TDM), which involves measuring specific drugs at designated intervals to maintain a constant concentration in a patient’s bloodstream, thereby optimizing individual dosage regimens .

Metabolic Studies Metabolic Flux Analysis: Metabolic flux analysis (MFA) utilizes Medetomidine-13C,d3 Hydrochloride to study the rates of metabolic reactions within a cell. This application is significant in understanding cellular metabolism and the effects of various drugs on metabolic pathways .

Neurology Neuronal Signaling Research: The compound’s role in neurology research is linked to its action on α2-adrenergic receptors, which are involved in neuronal signaling. It aids in the study of neurological conditions and the development of related therapeutics .

Proteomics Biochemical Research: As a biochemical for proteomics research, Medetomidine-13C,d3 Hydrochloride helps in identifying and quantifying proteins in different biological samples, contributing to our understanding of proteomics .

Pharmacology GPCR/G Protein Research: This compound is also used in pharmacological research to study G protein-coupled receptors (GPCRs) and G proteins, which play a critical role in cell signaling and are targets for a large number of drugs .

作用機序

Target of Action

Medetomidine-13C,d3 Hydrochloride is a deuterated labeled form of Medetomidine . The primary target of Medetomidine is the α2-adrenoceptor , which is a type of adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Medetomidine-13C,d3 Hydrochloride acts as an agonist at the α2-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Medetomidine-13C,d3 Hydrochloride binds to the α2-adrenoceptor, activating it .

Biochemical Pathways

Upon activation of the α2-adrenoceptor, Medetomidine-13C,d3 Hydrochloride can cause peripheral vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. It is an important factor in controlling blood pressure and temperature.

Pharmacokinetics

It is known that the compound is orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

The activation of α2-adrenoceptors by Medetomidine-13C,d3 Hydrochloride leads to sedative and analgesic effects . This means that the compound can produce a calming effect and reduce pain sensation, respectively.

Safety and Hazards

特性

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RWALGPICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721477 |

Source

|

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216630-06-6 |

Source

|

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)